molecular formula C19H19N3O4 B2620312 2-[2-Amino-5-(3-methoxyphenoxy)-6-methylpyrimidin-4-yl]-5-methoxyphenol CAS No. 877790-35-7

2-[2-Amino-5-(3-methoxyphenoxy)-6-methylpyrimidin-4-yl]-5-methoxyphenol

Cat. No.: B2620312
CAS No.: 877790-35-7
M. Wt: 353.378
InChI Key: NIBVQCSJCPBPEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-Amino-5-(3-methoxyphenoxy)-6-methylpyrimidin-4-yl]-5-methoxyphenol is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with amino and methoxyphenoxy groups. Its molecular formula is C16H16N2O3, and it has a molecular weight of 284.31 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Amino-5-(3-methoxyphenoxy)-6-methylpyrimidin-4-yl]-5-methoxyphenol typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-methoxyphenol with 2,4,6-trichloropyrimidine under basic conditions to form an intermediate, which is then further reacted with 3-methoxyaniline to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[2-Amino-5-(3-methoxyphenoxy)-6-methylpyrimidin-4-yl]-5-methoxyphenol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced phenolic compounds.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinone derivatives, reduced phenolic compounds, and substituted pyrimidine derivatives .

Scientific Research Applications

2-[2-Amino-5-(3-methoxyphenoxy)-6-methylpyrimidin-4-yl]-5-methoxyphenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-Amino-5-(3-methoxyphenoxy)-6-methylpyrimidin-4-yl]-5-methoxyphenol involves its interaction with specific molecular targets. It is known to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This compound can also interfere with cellular signaling pathways, leading to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-Amino-5-(3-methoxyphenoxy)-6-methylpyrimidin-4-yl]-5-methoxyphenol is unique due to its combination of a pyrimidine ring with both amino and methoxyphenoxy substituents. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-[2-amino-5-(3-methoxyphenoxy)-6-methylpyrimidin-4-yl]-5-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c1-11-18(26-14-6-4-5-12(9-14)24-2)17(22-19(20)21-11)15-8-7-13(25-3)10-16(15)23/h4-10,23H,1-3H3,(H2,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIBVQCSJCPBPEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)N)C2=C(C=C(C=C2)OC)O)OC3=CC=CC(=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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